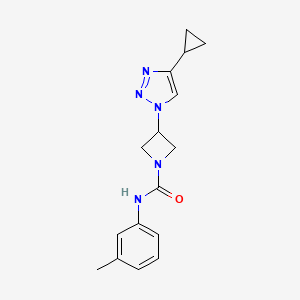

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(m-tolyl)azetidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

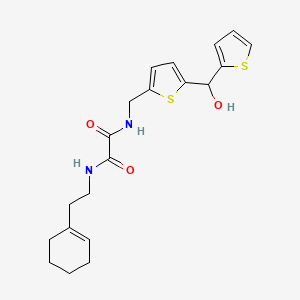

The compound 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(m-tolyl)azetidine-1-carboxamide is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the azetidine and triazole moieties. While the specific papers provided do not directly discuss this compound, they offer insights into the synthesis and properties of related azetidine and triazole derivatives.

Synthesis Analysis

The synthesis of azetidine derivatives can be achieved through various methods, including formal [3 + 3] cycloaddition reactions. For instance, a TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides has been developed to synthesize highly functionalized triazinines, which can be thermolyzed into azetidines . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by a four-membered ring, which can be substituted with various functional groups to modulate the compound's properties. The presence of a triazole ring, as in the compound of interest, adds to the complexity and potential for interaction with biological targets. The triazole ring is known for its utility in medicinal chemistry due to its resemblance to the peptide bond and its ability to engage in hydrogen bonding .

Chemical Reactions Analysis

Azetidine derivatives can undergo a range of chemical reactions, including cyclization and substitution. The reactivity of these compounds is influenced by the substituents on the azetidine ring and the presence of other reactive moieties, such as triazoles. The intramolecular cyclization of N1-formyl-1H-azolyl-1-carboxamidrazones to form azolyl-substituted 1H-1,2,4-triazoles demonstrates the potential for creating diverse heterocyclic structures .

Physical and Chemical Properties Analysis

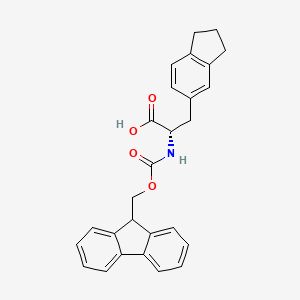

The physical and chemical properties of azetidine derivatives are determined by their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and stability. The synthesis of 2-oxo-N-[(10H-phenothiazin-10-yl)alkyl] derivatives of azetidine-1-carboxamides, for example, involves the attachment of phenothiazine, which could affect the lipophilicity and pharmacokinetic profile of the molecules .

Scientific Research Applications

Synthesis and Chemical Properties

- The development of TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides for the synthesis of highly functionalized triazinines and azetidines demonstrates the versatility of these compounds in creating biologically significant molecules through simple thermolysis (Zhang et al., 2014).

Biological Applications and Studies

- The study on conformational properties of ascidiacyclamide analogues with cyclic α-amino acids instead of oxazoline residues highlights the potential of azetidine-containing compounds in exploring substitutes for biologically active molecules, with specific interest in their cytotoxicity and structural stability (Asano et al., 2017).

- Synthesis of Azetidinone derivatives of 2-Amino-5-Nitrothiazole and their medicinal importance, showcasing the synthesis and characterization of compounds with potential antibacterial, antifungal, antitubercular, and anti-inflammatory activities, further underline the medicinal potential of azetidine derivatives (Samadhiya et al., 2013).

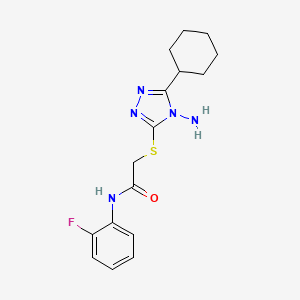

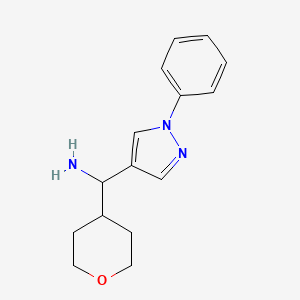

- The discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents against primary pathogens, including Gram-positive and Gram-negative bacterial strains as well as fungal strains, illustrates the broad spectrum of potential applications of triazole derivatives in addressing microbial resistance (Pokhodylo et al., 2021).

properties

IUPAC Name |

3-(4-cyclopropyltriazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-11-3-2-4-13(7-11)17-16(22)20-8-14(9-20)21-10-15(18-19-21)12-5-6-12/h2-4,7,10,12,14H,5-6,8-9H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGZZVVGKSXUSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(m-tolyl)azetidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2545250.png)

![N-(2,6-Difluorophenyl)-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2545256.png)

![2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2545258.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2545263.png)

![1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2545265.png)

![(1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2545267.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2545271.png)